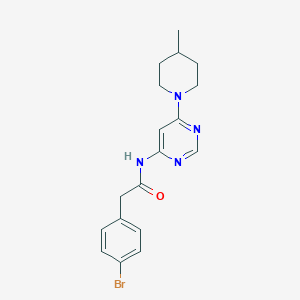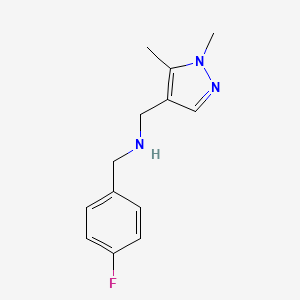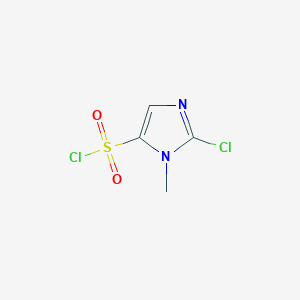
2-Sulfamoylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfamoylpropanoic acid is a chemical compound with the molecular formula C3H7NO4S . It has an average mass of 153.157 Da and a monoisotopic mass of 153.009583 Da . It is also known by other names such as 2-Sulfamoylpropansäure in German and Acide 2-sulfamoylpropanoïque in French .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The InChI code for this compound is 1S/C3H7NO4S/c1-2(3(5)6)9(4,7)8/h2H,1H3,(H,5,6)(H2,4,7,8) .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 153.16 . The storage temperature is room temperature .
Scientific Research Applications
Therapeutic Applications of Sulfamates
Sulfamates, including derivatives of sulfamic acid, are pivotal in medicinal chemistry due to their wide range of pharmacological applications. They have been utilized to design various derivatives that exhibit specific biological activities. Sulfamate inhibitors of aminoacyl-tRNA synthetases are emerging as new classes of antibiotics to combat drug-resistant infections. Additionally, antiviral agents incorporating sulfamate moieties, such as nucleoside/nucleotide HIV reverse transcriptase inhibitors and HIV protease inhibitors, have been developed. In the domain of anticancer drugs, sulfamates target the steroid sulfatase (STS) and carbonic anhydrases (CAs), indicating potential treatments for hormone-dependent tumors and novel approaches for cancer therapy through the inhibition of tumor-associated CAs. Moreover, anticonvulsant sulfamates, exemplified by topiramate, are clinically significant for treating epilepsy and have been proposed for obesity treatment due to their inhibition of mitochondrial isozyme CA V, involved in lipogenesis. The sulfamate moiety offers promising possibilities for the drug design of various pharmacological agents, underscoring its significance in therapeutic applications (Winum et al., 2004).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research on the environmental degradation of polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties used in numerous industrial and commercial applications, has highlighted the biodegradability of these compounds. Many are potential precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are persistent and toxic. The microbial degradation of these substances has been explored, revealing pathways and half-lives for precursors, defluorination potential, and identification of degradation intermediates and products. This research is crucial for understanding the environmental fate and effects of PFAS precursors, providing insights into biodegradation studies, environmental monitoring, and ecotoxicological assessment of these chemicals (Liu & Avendaño, 2013).
Catalytic Applications and Chemical Synthesis
Sulfamic acid (NH2SO3H, SA) has been employed as an efficient, inexpensive, non-toxic, and recyclable green catalyst for Mannich-type reactions under ultrasound irradiation. This method demonstrates advantages such as high yield, mild conditions, no environmental pollution, and simple work-up procedures, making it valuable for synthesizing beta-aminocarbonyl compounds. The utilization of sulfamic acid in such reactions underscores its potential in catalytic applications and green chemistry (Zeng, Li, & Shao, 2009).
Safety and Hazards
The safety information for 2-Sulfamoylpropanoic acid indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-sulfamoylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c1-2(3(5)6)9(4,7)8/h2H,1H3,(H,5,6)(H2,4,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRAXSIOVXHFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B2750130.png)
![1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750132.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2750136.png)


![[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2750139.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2750141.png)
![1-(4-Methylbenzoyl)-4-{[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2750142.png)


